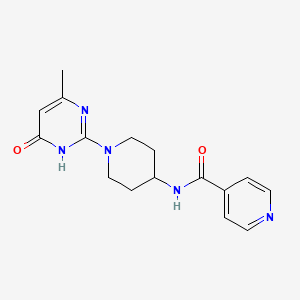![molecular formula C18H19NO3 B2518081 N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide CAS No. 2418662-08-3](/img/structure/B2518081.png)
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide, commonly known as OXA, is a chemical compound that has been widely studied for its potential therapeutic applications. OXA belongs to the class of oxiranes, which are organic compounds that contain a three-membered cyclic ether ring. In
作用机制
The mechanism of action of OXA is not fully understood. However, it is believed that OXA exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. OXA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal activity of OXA is believed to be due to its ability to disrupt the cell membrane of Candida albicans. The antibacterial activity of OXA is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
OXA has been shown to have minimal toxicity in normal cells and tissues. However, it has been shown to cause DNA damage in cancer cells, which may contribute to its anticancer activity. OXA has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its ability to induce apoptosis. The physiological effects of OXA on normal cells and tissues are not fully understood.
实验室实验的优点和局限性
OXA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in normal cells and tissues. OXA has also been shown to have broad-spectrum activity against cancer cells, fungi, and bacteria. However, OXA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of OXA is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of OXA. One area of research is the optimization of the synthesis method to obtain higher yields and purity of OXA. Another area of research is the elucidation of the mechanism of action of OXA, which may lead to the development of more effective therapeutic agents. Additionally, the potential use of OXA in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of water-soluble formulations of OXA may expand its potential therapeutic applications.
合成方法
The synthesis of OXA involves the reaction of 4-phenylmethoxybenzaldehyde with ethylamine, followed by the addition of epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield OXA. The synthesis method has been optimized to obtain high yields and purity of OXA.
科学研究应用
OXA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. OXA has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. OXA has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
属性
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(17-13-22-17)19-11-10-14-6-8-16(9-7-14)21-12-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTWUJXQMUNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

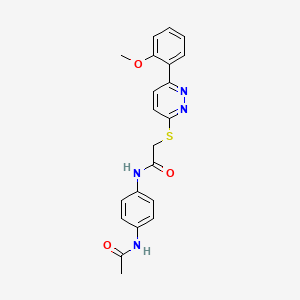
![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
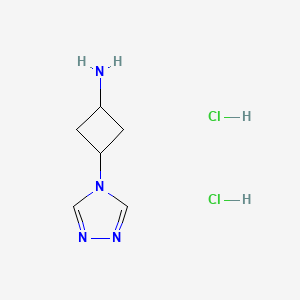
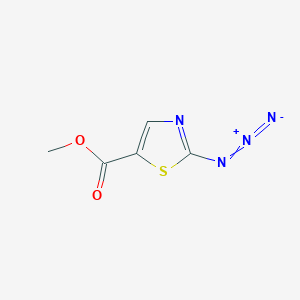

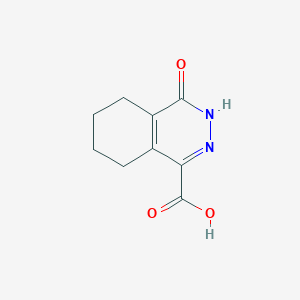
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)
